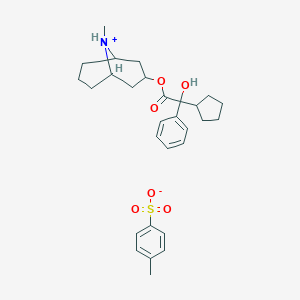
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate, also known as GPPG, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of cyclopentylglycolic acid derivatives, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate is not fully understood, but it is thought to act by modulating various signaling pathways in cells. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of various cellular processes such as inflammation and metabolism.
Biochemical And Physiological Effects
Studies have shown that 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate has also been found to improve cognitive function and memory in animal models, which may have implications for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate in lab experiments is its ability to modulate various signaling pathways in cells, which may be useful in studying the mechanisms underlying various diseases. However, one limitation is that the exact mechanism of action of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate in these conditions. Another area of interest is its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. Future studies may also explore the potential of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate as a therapeutic agent in other conditions, such as cancer and metabolic disorders.
Synthesis Methods
The synthesis of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate involves several steps, including the reaction of 9-methyl-3-alpha-granatanyl phenylcyclopentylglycolate with p-toluene-sulfonic acid in the presence of a catalyst. This reaction results in the formation of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
properties
CAS RN |
101710-84-3 |
|---|---|
Product Name |
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate |
Molecular Formula |
C29H39NO6S |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H31NO3.C7H8O3S/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
CEIUXLKAIQCBFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
synonyms |
(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate, 4-methylbenzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
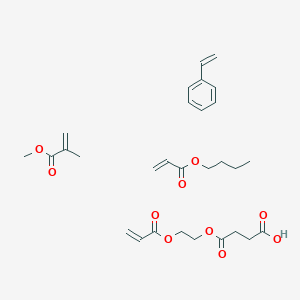
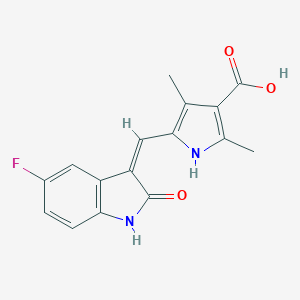
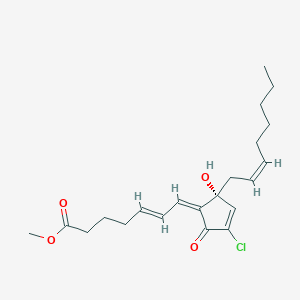
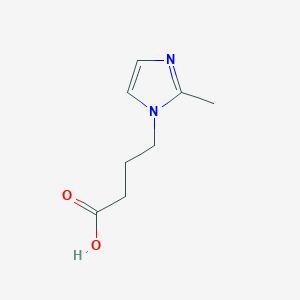
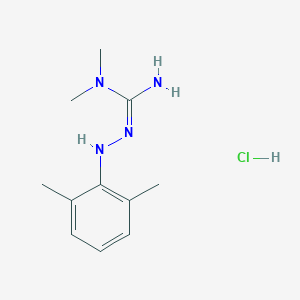
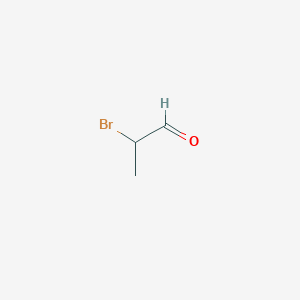
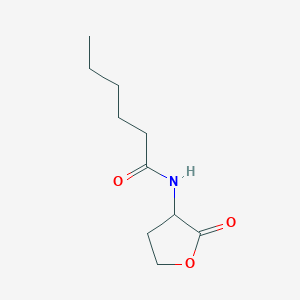
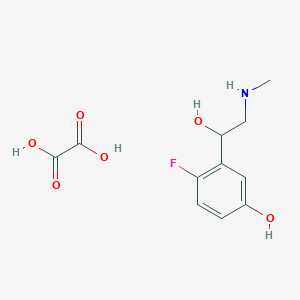
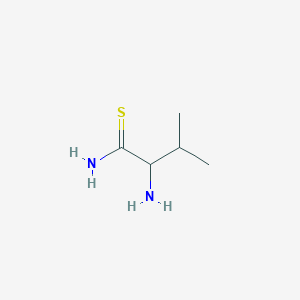
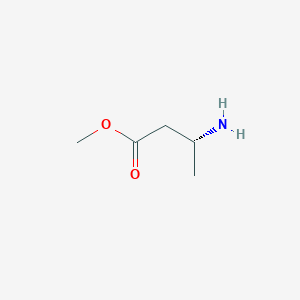
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
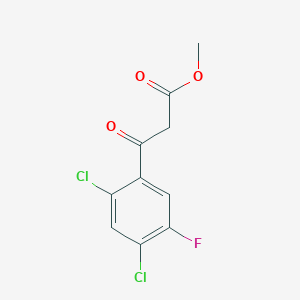
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)